1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole

Catalog No.
S11846915
CAS No.
871562-07-1
M.F
C20H23ClN2O
M. Wt
342.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-be...

CAS Number

871562-07-1

Product Name

1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]-2-propan-2-ylbenzimidazole

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

InChI

InChI=1S/C20H23ClN2O/c1-15(2)20-22-18-7-3-4-8-19(18)23(20)13-5-6-14-24-17-11-9-16(21)10-12-17/h3-4,7-12,15H,5-6,13-14H2,1-2H3

InChI Key

OXBFWTBGBWKCEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl

1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring. This compound features a 4-chlorophenoxy group and an isopropyl substituent on the benzimidazole core, contributing to its unique chemical properties. The molecular formula for this compound is C18H22ClN3O, and it has a molecular weight of approximately 345.84 g/mol.

The reactivity of 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole can be attributed to the presence of functional groups that allow for various chemical transformations. Typical reactions may include:

  • Nucleophilic substitutions: The chlorophenoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Electrophilic aromatic substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, which can modify the aromatic system.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, particularly if subjected to aqueous environments.

The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole typically involves several key steps:

  • Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or derivative.
  • Introduction of substituents: The chlorophenoxy group can be introduced via nucleophilic substitution on a suitable precursor.
  • Final modifications: The isopropyl group can be added through alkylation reactions.

These steps may require specific reagents and conditions tailored to ensure high yields and purity.

1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or other diseases.
  • Organic Electronics: Compounds with similar structures are often explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties.

Interaction studies focus on understanding how 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole interacts with biological targets. These studies may include:

  • Binding affinity assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic studies: Investigating the pathways affected by this compound in cellular systems.
  • Toxicological evaluations: Understanding any potential adverse effects associated with its use.

Several compounds share structural similarities with 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole, including:

Compound NameStructureUnique Features
2-(4-chlorophenyl)-1H-benzimidazoleStructureLacks the butyl chain; focused on anti-cancer properties.
5-carboxamido-benzimidazoleStructureContains a carboxamide group; used in various therapeutic applications.
Benzimidazole derivatives with alkyl side chainsStructureVarying alkyl groups influence solubility and bioactivity.

Uniqueness

The unique combination of the chlorophenoxy group and the isopropyl substituent distinguishes 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole from other benzimidazole derivatives, potentially enhancing its pharmacological profile and electronic properties.

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Exact Mass

342.1498911 g/mol

Monoisotopic Mass

342.1498911 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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